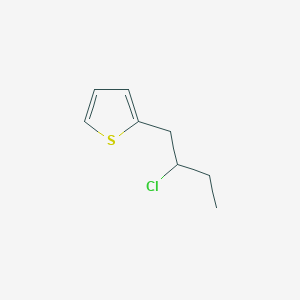

2-(2-Chlorobutyl)thiophene

Description

Properties

IUPAC Name |

2-(2-chlorobutyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11ClS/c1-2-7(9)6-8-4-3-5-10-8/h3-5,7H,2,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDTKJSIIZMVVQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC1=CC=CS1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 2-(2-Chlorobutyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-(2-Chlorobutyl)thiophene, a heterocyclic compound with potential applications in medicinal chemistry and materials science. This document details a robust synthetic methodology, explains the underlying chemical principles, and outlines a suite of analytical techniques for thorough characterization of the target molecule. The protocols and data presented herein are designed to be a practical resource for researchers engaged in the synthesis of novel thiophene derivatives.

Introduction: The Significance of Thiophene Derivatives

Thiophene, a five-membered heterocyclic compound containing a sulfur atom, is a cornerstone in the architecture of many pharmacologically active molecules and functional organic materials.[1][2] The aromatic nature of the thiophene ring, coupled with the reactivity of its carbon positions, makes it a versatile scaffold for chemical modification.[1] Specifically, alkylated and halogenated thiophenes serve as crucial intermediates in the synthesis of more complex molecular frameworks. This compound, the subject of this guide, is a derivative that combines an alkyl chain with a reactive chlorine atom, offering a valuable synthon for further functionalization through nucleophilic substitution or cross-coupling reactions.

Strategic Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes. A common and effective strategy involves a two-step process: Friedel-Crafts acylation of thiophene followed by reduction and subsequent chlorination. This method offers good control over regioselectivity and generally provides high yields.

Synthetic Pathway Overview

The chosen synthetic pathway is a three-step process designed for efficiency and scalability:

-

Step 1: Friedel-Crafts Acylation: Thiophene undergoes acylation with butanoyl chloride in the presence of a Lewis acid catalyst to yield 2-butanoylthiophene.

-

Step 2: Wolff-Kishner Reduction: The carbonyl group of 2-butanoylthiophene is reduced to a methylene group to form 2-butylthiophene.

-

Step 3: Chlorination: 2-Butylthiophene is chlorinated at the second position of the butyl chain to yield the final product, this compound.

dot graph SynthesisWorkflow { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Helvetica", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Thiophene [label="Thiophene"]; ButanoylChloride [label="Butanoyl Chloride"]; Acylation [label="Friedel-Crafts Acylation\n(SnCl4)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Butanoylthiophene [label="2-Butanoylthiophene"]; Reduction [label="Wolff-Kishner Reduction\n(H2NNH2, KOH)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Butylthiophene [label="2-Butylthiophene"]; Chlorination [label="Chlorination\n(NCS)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; FinalProduct [label="this compound", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124"];

Thiophene -> Acylation; ButanoylChloride -> Acylation; Acylation -> Butanoylthiophene; Butanoylthiophene -> Reduction; Reduction -> Butylthiophene; Butylthiophene -> Chlorination; Chlorination -> FinalProduct; } caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Friedel-Crafts Acylation of Thiophene to 2-Butanoylthiophene

-

Principle: This electrophilic aromatic substitution reaction introduces an acyl group at the highly reactive 2-position of the thiophene ring.[1][3][4] Tin(IV) chloride (SnCl₄) is employed as a Lewis acid catalyst, which activates the butanoyl chloride for electrophilic attack.[5]

-

Procedure:

-

To a stirred solution of thiophene (1.0 eq) in a suitable solvent such as dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add tin(IV) chloride (SnCl₄, 1.1 eq) to the solution.

-

Add butanoyl chloride (1.05 eq) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure to obtain the crude 2-butanoylthiophene, which can be purified by vacuum distillation or column chromatography.

-

Step 2: Wolff-Kishner Reduction of 2-Butanoylthiophene to 2-Butylthiophene

-

Principle: The Wolff-Kishner reduction is a classic method for deoxygenating aldehydes and ketones. The carbonyl group is converted to a hydrazone, which, upon treatment with a strong base at elevated temperatures, eliminates nitrogen gas to yield the corresponding alkane.

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine 2-butanoylthiophene (1.0 eq), hydrazine hydrate (4.0 eq), and diethylene glycol.

-

Add potassium hydroxide (KOH, 4.0 eq) pellets to the mixture.

-

Heat the reaction mixture to reflux (around 180-200 °C) for 4-6 hours. Water and excess hydrazine will distill off.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Cool the mixture to room temperature and add water.

-

Extract the product with a nonpolar solvent like hexane or ether.

-

Wash the combined organic extracts with water and brine, then dry over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to yield 2-butylthiophene, which can be purified by distillation.

-

Step 3: Chlorination of 2-Butylthiophene to this compound

-

Principle: This step involves the regioselective free-radical chlorination of the butyl side chain. N-Chlorosuccinimide (NCS) is a common reagent for allylic and benzylic chlorination. While the thiophene ring itself is electron-rich, the benzylic-like position on the alkyl chain is susceptible to radical halogenation.

-

Procedure:

-

Dissolve 2-butylthiophene (1.0 eq) in a suitable solvent like carbon tetrachloride or acetonitrile.

-

Add N-Chlorosuccinimide (NCS, 1.1 eq) and a radical initiator such as benzoyl peroxide (catalytic amount).

-

Heat the mixture to reflux and monitor the reaction by TLC.

-

Once the reaction is complete, cool the mixture and filter off the succinimide byproduct.

-

Wash the filtrate with water and a dilute solution of sodium thiosulfate to remove any remaining chlorine.

-

Dry the organic layer over anhydrous calcium chloride and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation to afford pure this compound.

-

Comprehensive Characterization

Thorough characterization is essential to confirm the identity, purity, and structure of the synthesized this compound. A combination of spectroscopic and chromatographic techniques should be employed.

dot graph Characterization { layout=neato; node [shape=ellipse, style=filled, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9, color="#5F6368"];

Product [label="this compound", pos="0,2!", fillcolor="#FBBC05", fontcolor="#202124"]; NMR [label="NMR Spectroscopy\n(¹H & ¹³C)", pos="-2,0!", fillcolor="#4285F4", fontcolor="#FFFFFF"]; MS [label="Mass Spectrometry", pos="2,0!", fillcolor="#EA4335", fontcolor="#FFFFFF"]; IR [label="IR Spectroscopy", pos="0,-2!", fillcolor="#34A853", fontcolor="#FFFFFF"]; Purity [label="Purity Analysis\n(GC/HPLC)", pos="3,2!", fillcolor="#5F6368", fontcolor="#FFFFFF"];

Product -> NMR [label="Structural Elucidation"]; Product -> MS [label="Molecular Weight Confirmation"]; Product -> IR [label="Functional Group Identification"]; Product -> Purity [label="Purity Assessment"]; } caption: Analytical techniques for characterizing the final product.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. Both ¹H and ¹³C NMR spectra should be acquired.

-

¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals for this compound include:

-

Signals in the aromatic region (typically δ 6.8-7.5 ppm) corresponding to the thiophene ring protons.

-

A multiplet for the proton at the chlorinated carbon (C2 of the butyl chain).

-

Multiplets for the methylene protons of the butyl chain.

-

A triplet for the terminal methyl group of the butyl chain.

-

-

¹³C NMR: The carbon NMR spectrum will confirm the number of unique carbon atoms in the molecule. Expected signals would correspond to the carbons of the thiophene ring and the four distinct carbons of the 2-chlorobutyl side chain.

| Hypothetical NMR Data for this compound | |

| ¹H NMR (CDCl₃, 400 MHz) | δ (ppm) |

| Thiophene Protons | 6.85-7.30 (m, 3H) |

| -CHCl- | 4.20 (m, 1H) |

| -CH₂- | 1.80-2.00 (m, 2H) |

| -CH₃ | 0.95 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ (ppm) |

| Thiophene C (quaternary) | ~145 |

| Thiophene CH | ~124-128 |

| -CHCl- | ~60 |

| -CH₂- | ~35 |

| -CH₂- | ~22 |

| -CH₃ | ~14 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which aids in structural confirmation.

-

Expected Molecular Ion Peak: For this compound (C₈H₁₁ClS), the molecular ion peak (M⁺) would be observed. Due to the isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak with about one-third the intensity of the M⁺ peak is expected.[6]

-

Fragmentation Pattern: Common fragmentation pathways for halogenated thiophenes may involve the loss of a chlorine radical or HCl.[7] Fragmentation of the alkyl chain is also expected.

| Expected Mass Spectrometry Data | |

| Molecular Formula | C₈H₁₁ClS |

| Molecular Weight | 174.69 g/mol |

| [M]⁺ (for ³⁵Cl) | m/z 174 |

| [M+2]⁺ (for ³⁷Cl) | m/z 176 |

| Key Fragments | [M-Cl]⁺, [M-HCl]⁺, fragments from alkyl chain cleavage |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

Key Expected Absorptions:

-

C-H stretching (aromatic) of the thiophene ring around 3100 cm⁻¹.[8]

-

C-H stretching (aliphatic) of the butyl chain between 2850-3000 cm⁻¹.

-

C=C stretching of the thiophene ring in the 1400-1500 cm⁻¹ region.[9]

-

C-S stretching of the thiophene ring.[9]

-

C-Cl stretching, typically in the 600-800 cm⁻¹ region.

-

| Expected IR Absorption Bands | |

| Functional Group | Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | ~3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Thiophene Ring C=C Stretch | 1400-1500 |

| C-Cl Stretch | 600-800 |

Safety Considerations

-

Thiophene and its derivatives: These compounds can be flammable and harmful if inhaled or absorbed through the skin.

-

Reagents: Many of the reagents used, such as tin(IV) chloride, hydrazine, and N-chlorosuccinimide, are corrosive, toxic, and/or irritants.

-

Procedures: All manipulations should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.

Conclusion

This technical guide has outlined a reliable and well-established methodology for the synthesis of this compound. By following the detailed experimental protocols and employing the described analytical techniques, researchers can confidently synthesize and characterize this valuable chemical intermediate. The insights into the causality behind experimental choices and the comprehensive characterization data provide a solid foundation for its use in further synthetic applications within drug discovery and materials science.

References

-

Thiophene - Wikipedia. Available from: [Link]

-

The Infrared Absorption Spectra of Thiophene Derivatives. Available from: [Link]

- Hansford, R. C., & Myers, P. D. (1949). U.S. Patent No. 2,469,823. Washington, DC: U.S. Patent and Trademark Office.

-

Alkylation of thiophene via reaction with an olefin. Available from: [Link]

- Caesar, P. D. (1951). U.S. Patent No. 2,563,087. Washington, DC: U.S. Patent and Trademark Office.

-

Ground-state dissociation pathways for the molecular cation of 2-chlorothiophene: A time-of-flight mass spectrometry and computational study. R Discovery. Available from: [Link]

-

Kutz, W. M., & Corson, B. B. (1946). Alkylation of Thiophene by Olefins and Alcohols. Journal of the American Chemical Society, 68(8), 1477–1479. Available from: [Link]

-

Vibrational Spectra (FT-IR, FT-Raman), NBO and HOMO, LUMO Studies of 2-Thiophene Carboxylic Acid Based On Density Functional Method. IOSR Journal. Available from: [Link]

-

Ünver, H., Biyikoglu, M., & Bulut, A. (2013). Non-Acidic Mediated Friedel-Craft Reaction of Thiophene Using EtAlCl2. Asian Journal of Chemistry, 25(18), 10347-10349. Available from: [Link]

-

FT-IR spectra: (a) thiophene-2-carbaldehyde, (b) isonicotinohydrazide,... ResearchGate. Available from: [Link]

-

Synthesis and Pharmacological Study of Thiophene Derivatives. Impactfactor. Available from: [Link]

-

Experimental and theoretical IR spectra of thiophene.... ResearchGate. Available from: [Link]

-

Chemistry Grignard Reaction Mechanism. SATHEE. Available from: [Link]

-

Fig. S2 . 1 H-NMR Spectrum of 2-dodecyl-5-trimethylstannylthiophene in... ResearchGate. Available from: [Link]

-

2-Butylthiophene | CAS#:1455-20-5. Chemsrc. Available from: [Link]

-

Figure S3. 1 H NMR spectrum (400 MHz, CDCl 3 ) of 2-phenylthiophene (3b). ResearchGate. Available from: [Link]

-

The Grignard Reagents. ACS Publications. Available from: [Link]

-

Π-Stacking Signature in NMR Solution Spectra of Thiophene-Based Conjugated Polymers. Available from: [Link]

-

Grignard reagent - Wikipedia. Available from: [Link]

-

Regioselective Friedel–Crafts Acylation Reaction Using Single Crystalline and Ultrathin Nanosheet Assembly of Scrutinyite-SnO2. ACS Omega. Available from: [Link]

-

Grignard Reaction. Organic Chemistry Portal. Available from: [Link]

- Hartough, H. D. (1950). U.S. Patent No. 2,527,699. Washington, DC: U.S. Patent and Trademark Office.

- Hartough, H. D. (1949). U.S. Patent No. 2,492,629. Washington, DC: U.S. Patent and Trademark Office.

-

Supplementary Information. Available from: [Link]

-

Synthesis of thiophene and Their Pharmacological Activity. International Journal of Pharmaceutical Research and Applications (IJPRA). Available from: [Link]

-

Studies in mass spectrometry. Part IV. Mass spectra of hydroxythiophens and thiolactones. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic. Available from: [Link]

-

Competing Fragmentations in the Mass Spectra of Halogenated Fhenols. ElectronicsAndBooks. Available from: [Link]

-

2-Butylthiophene. PubChem. Available from: [Link]

-

Thiophene, 2-chloro-. NIST WebBook. Available from: [Link]

-

2-(1-Chlorobutyl)thiophene. PubChem. Available from: [Link]

- Synthetic method of 2-chlorothiophene. Google Patents.

-

Thiophene, 2-chloro-. NIST WebBook. Available from: [Link]

-

Phase-Vanishing Method: Friedel-Crafts Acylation of Thiophene with Tin Tetrachloride and its Application to Convenient Parallel Synthesis. ResearchGate. Available from: [Link]

-

2-chloromethylthiophene. Organic Syntheses Procedure. Available from: [Link]

-

Organic Compounds Containing Halogen Atoms. Chemistry LibreTexts. Available from: [Link]

-

Mild liquid-phase friedel-crafts acylation of thiophene to 2-acetylthiophene over solid-acid catalysts. TSI Journals. Available from: [Link]

-

2-[2,2-Bis(chloromethyl)butyl]thiophene. PubChem. Available from: [Link]

-

2-Chlorothiophene. PubChem. Available from: [Link]

-

2-(Chloromethyl)thiophene. PubChem. Available from: [Link]

-

Crystal-structure determination and Hirshfeld surface analysis of two new thiophene derivatives: (E). NIH. Available from: [Link]

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. ijprajournal.com [ijprajournal.com]

- 3. asianpubs.org [asianpubs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 9. iosrjournals.org [iosrjournals.org]

An In-Depth Technical Guide to the Predicted Physicochemical Properties and Reactivity of 2-(2-Chlorobutyl)thiophene

Abstract: This document provides a comprehensive theoretical and predictive overview of the physical and chemical properties of 2-(2-Chlorobutyl)thiophene. In the absence of extensive experimental data for this specific molecule, this guide leverages established principles of physical organic chemistry and draws analogies from structurally related compounds, such as thiophene, 2-alkylthiophenes, and secondary alkyl chlorides. It is designed to serve as a foundational resource for researchers, scientists, and drug development professionals, offering insights into its expected spectroscopic signature, reactivity, and potential synthetic pathways. The analysis underscores its potential utility as a versatile chemical intermediate for introducing a functionalized butyl-thienyl moiety in medicinal chemistry and materials science.

Introduction and Molecular Overview

The thiophene ring is a pivotal heterocyclic scaffold in modern chemistry, recognized for its unique aromatic properties and its presence in numerous pharmacologically active compounds.[1][2][3] Thiophene derivatives are integral to a range of therapeutics, including antiplatelet agents like Clopidogrel, and exhibit diverse biological activities such as anti-inflammatory, anticancer, and CNS-modulating effects.[1][4][5]

The subject of this guide, this compound, is a derivative featuring two key reactive centers: the aromatic thiophene ring and a secondary alkyl chloride on the C4 side chain. This dual functionality makes it a potentially valuable, yet under-characterized, building block in organic synthesis. This guide aims to bridge the current knowledge gap by providing a robust, predictive analysis of its core properties.

Molecular Structure

The structure of this compound consists of a thiophene ring substituted at the 2-position with a butyl group that is chlorinated at its second carbon.

Caption: Molecular structure of this compound.

Predicted Physical Properties

The physical properties of this compound can be reliably estimated by comparing it to analogous structures like thiophene, 2-butylthiophene[6], and 2-chlorobutane. The introduction of a chlorine atom is expected to increase the molecular weight, boiling point, and density compared to the non-halogenated parent compound, 2-butylthiophene.

| Property | Predicted Value | Rationale & Comparative Data |

| Molecular Formula | C₈H₁₁ClS | - |

| Molecular Weight | 174.69 g/mol | Calculated value. For comparison, 2-butylthiophene is 140.26 g/mol . |

| Appearance | Colorless to pale yellow liquid | Based on typical appearance of alkylated and halogenated thiophenes.[7][8] |

| Boiling Point | ~210-225 °C | Expected to be significantly higher than 2-butylthiophene (~180 °C) and 2-chlorobutane (68 °C) due to increased molecular weight and dipole-dipole interactions from the C-Cl bond. |

| Density | ~1.08-1.12 g/mL | Higher than both 2-butylthiophene (~0.95 g/mL) and water. Halogenated organics are typically denser than their parent alkanes. |

| Solubility | Insoluble in water; Soluble in organic solvents | The molecule is largely nonpolar, dominated by the hydrocarbon chain and thiophene ring. It is expected to be soluble in common organic solvents like ether, dichloromethane, and acetone.[9] |

| LogP (Partition Coeff.) | ~3.5 - 4.0 | The value for the isomer 2-(1-chlorobutyl)thiophene is computed to be 3.3.[10] A similar value is expected, indicating high lipophilicity. |

Predicted Spectroscopic Characterization

For any novel or uncharacterized compound, spectroscopic analysis is the cornerstone of structural verification. Based on its constituent functional groups, the following spectral features are predicted for this compound.

-

¹H NMR Spectroscopy:

-

Aromatic Protons (δ 6.8-7.4 ppm): Three distinct signals corresponding to the protons at the 3, 4, and 5-positions of the thiophene ring. They will exhibit characteristic doublet of doublets or multiplet splitting patterns.

-

Methine Proton (CH-Cl) (δ ~4.0-4.5 ppm): A multiplet, shifted significantly downfield due to the deshielding effect of the adjacent chlorine atom.

-

Methylene Protons (CH₂) (δ ~1.6-2.2 ppm): Two sets of diastereotopic protons adjacent to the chiral center, likely appearing as complex multiplets.

-

Methyl Protons (CH₃) (δ ~0.9-1.2 ppm): A triplet corresponding to the terminal methyl group of the butyl chain.

-

-

¹³C NMR Spectroscopy:

-

Aromatic Carbons (δ ~120-145 ppm): Four signals, with the carbon attached to the butyl chain (C2) being the most downfield in this region.

-

Chloro-substituted Carbon (C-Cl) (δ ~55-65 ppm): A distinct signal significantly downfield in the aliphatic region due to the electronegativity of chlorine.

-

Aliphatic Carbons (δ ~10-40 ppm): The remaining carbons of the butyl chain.

-

-

Mass Spectrometry (MS):

-

Molecular Ion (M⁺): A peak at m/z 174. A characteristic isotopic peak (M+2) at m/z 176 with approximately one-third the intensity of the M⁺ peak, confirming the presence of a single chlorine atom.

-

Key Fragmentation Patterns: Expect fragmentation via loss of HCl (M-36), cleavage of the C-Cl bond to give a secondary carbocation (m/z 139), and benzylic-like cleavage to form a thienylmethyl cation or related fragments.

-

-

Infrared (IR) Spectroscopy:

-

C-H (Aromatic) stretch: ~3100-3000 cm⁻¹

-

C-H (Aliphatic) stretch: ~2960-2850 cm⁻¹

-

C=C (Aromatic) stretch: ~1600-1450 cm⁻¹

-

C-Cl stretch: ~800-600 cm⁻¹ (This can be a difficult region to interpret definitively).

-

Chemical Properties and Reactivity Analysis

The reactivity of this compound is dictated by its two primary functional components: the electron-rich thiophene ring and the electrophilic secondary alkyl chloride side chain.

Reactivity of the Thiophene Ring: Electrophilic Aromatic Substitution

The thiophene ring is aromatic and undergoes electrophilic substitution reactions more readily than benzene.[9] The 2-alkyl group is an activating, ortho-para director, meaning it directs incoming electrophiles primarily to the 5-position (para) and to a lesser extent, the 3-position (ortho). Given the steric bulk of the side chain, substitution at the 5-position is strongly favored.

Caption: Predominant reaction pathway for the thiophene ring.

-

Halogenation: Reaction with N-bromosuccinimide (NBS) in a solvent like THF would selectively yield 2-bromo-5-(2-chlorobutyl)thiophene.

-

Nitration: Use of mild nitrating agents (e.g., acetyl nitrate) is required to prevent oxidation and decomposition of the sensitive thiophene ring.

-

Friedel-Crafts Acylation: Reaction with an acyl chloride (e.g., acetyl chloride) and a Lewis acid catalyst (e.g., SnCl₄, which is milder than AlCl₃) would produce the 5-acetyl derivative.

Reactivity of the 2-Chlorobutyl Side Chain: Substitution vs. Elimination

As a secondary alkyl chloride, the side chain is susceptible to both nucleophilic substitution (SN1/SN2) and base-induced elimination (E1/E2) reactions. The specific outcome is highly dependent on the reaction conditions, particularly the nature of the nucleophile/base and the solvent.

-

Nucleophilic Substitution (SN1/SN2):

-

SN2 Pathway: Favored by strong, unhindered nucleophiles (e.g., CN⁻, I⁻, N₃⁻) in polar aprotic solvents (e.g., DMF, DMSO). The reaction proceeds with inversion of stereochemistry at the chiral center.

-

SN1 Pathway: Can occur with weak nucleophiles in polar protic solvents (e.g., ethanol, water) that can stabilize the intermediate secondary carbocation. This pathway would lead to a racemic mixture of products.

-

-

Elimination (E1/E2):

-

E2 Pathway: Strongly favored by strong, sterically hindered bases (e.g., potassium tert-butoxide). This reaction would lead to a mixture of alkene isomers: 2-(but-1-en-2-yl)thiophene and 2-(but-2-en-2-yl)thiophene.

-

Caption: The choice between substitution and elimination is dictated by reagents and conditions.

Proposed Synthetic Approach

Given that this compound is not a commercially cataloged compound, a de novo synthesis would be required. A reliable three-step sequence starting from thiophene is proposed below. This pathway utilizes common and well-understood transformations in organic chemistry.

Caption: A three-step synthetic route from thiophene.

Hypothetical Experimental Protocol

Step 1: Synthesis of 2-Butyrylthiophene (Friedel-Crafts Acylation)

-

To a stirred suspension of anhydrous aluminum chloride (AlCl₃, 1.1 eq.) in dry dichloromethane (DCM) at 0 °C under a nitrogen atmosphere, add butyryl chloride (1.0 eq.) dropwise.

-

Stir the mixture for 15 minutes to form the acylium ion complex.

-

Add thiophene (1.2 eq.), dissolved in dry DCM, dropwise to the reaction mixture, maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

-

Carefully quench the reaction by pouring it onto crushed ice with concentrated HCl.

-

Separate the organic layer, extract the aqueous layer with DCM, combine the organic fractions, wash with saturated NaHCO₃ solution and brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield 2-butyrylthiophene.

Step 2: Synthesis of 2-(2-Hydroxybutyl)thiophene (Ketone Reduction)

-

Dissolve 2-butyrylthiophene (1.0 eq.) in methanol in a round-bottom flask and cool the solution to 0 °C in an ice bath.

-

Add sodium borohydride (NaBH₄, 1.5 eq.) portion-wise, controlling the effervescence.

-

Stir the reaction at room temperature for 1-2 hours until the starting material is consumed (monitored by TLC).

-

Quench the reaction by the slow addition of water, followed by dilute HCl to neutralize excess NaBH₄.

-

Remove the methanol under reduced pressure and extract the aqueous residue with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate to yield the crude alcohol, which can often be used in the next step without further purification.

Step 3: Synthesis of this compound (Chlorination)

-

Dissolve the crude 2-(2-hydroxybutyl)thiophene (1.0 eq.) in dry DCM containing a catalytic amount of pyridine (0.1 eq.).

-

Cool the solution to 0 °C and add thionyl chloride (SOCl₂, 1.2 eq.) dropwise via a syringe.

-

Allow the mixture to warm to room temperature and stir for 3-5 hours.

-

Carefully pour the reaction mixture into a saturated solution of NaHCO₃ to quench excess SOCl₂.

-

Separate the layers, extract the aqueous phase with DCM, combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and concentrate.

-

Purify the final product by vacuum distillation to obtain this compound.

Safety and Handling Considerations

While a specific Safety Data Sheet (SDS) for this compound is unavailable, its hazards can be inferred from related compounds.[11][12][13]

-

Flammability: The compound is expected to be a combustible liquid. Keep away from heat, sparks, and open flames.[11]

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin. Organohalogen compounds and thiophenes can cause irritation to the skin, eyes, and respiratory system.[11][12]

-

Handling: All manipulations should be performed in a well-ventilated chemical fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile), is mandatory.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases.

Conclusion

This compound represents a molecule of significant synthetic potential, combining the versatile aromaticity of the thiophene ring with the electrophilic handle of a secondary alkyl chloride. This guide provides a predictive framework for its physical, spectroscopic, and chemical properties based on sound chemical principles. The analysis of its dual reactivity—electrophilic substitution on the ring and nucleophilic substitution/elimination at the side chain—highlights its capacity to serve as a flexible intermediate. The proposed synthetic route offers a practical pathway for its preparation, enabling its exploration in drug discovery programs and the development of novel organic materials.

References

Sources

- 1. ijprajournal.com [ijprajournal.com]

- 2. Thiophene | Organic Chemistry, Aromatic Compounds, Sulfur Compounds | Britannica [britannica.com]

- 3. derpharmachemica.com [derpharmachemica.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Synthesis, Reactions and Medicinal Uses of Thiophene | Pharmaguideline [pharmaguideline.com]

- 6. 2-Butylthiophene | C8H12S | CID 73818 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Thiophene - Wikipedia [en.wikipedia.org]

- 8. 2-Bromothiophene - Wikipedia [en.wikipedia.org]

- 9. Unique properties of thiophene_Chemicalbook [chemicalbook.com]

- 10. 2-(1-Chlorobutyl)thiophene | C8H11ClS | CID 19086612 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. assets.thermofisher.com [assets.thermofisher.com]

- 12. fishersci.com [fishersci.com]

- 13. merckmillipore.com [merckmillipore.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 2-(2-Chlorobutyl)thiophene

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Thiophene derivatives are fundamental scaffolds in medicinal chemistry and materials science, making their unambiguous structural characterization a critical step in research and development.[1] Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful technique for the elucidation of molecular structures in solution.[2][3][4] This technical guide provides a comprehensive analysis and interpretation of the ¹H and ¹³C NMR spectra for 2-(2-chlorobutyl)thiophene. By synthesizing foundational NMR principles with predictive data based on analogous structures, this document serves as an expert resource for the spectral assignment and structural verification of this and related compounds. We will explore the causal factors behind chemical shifts and coupling patterns, present a robust experimental protocol for data acquisition, and discuss advanced techniques for complete structural confirmation.

Foundational Principles: Decoding the Spectrum

Nuclear Magnetic Resonance spectroscopy operates on the principle that atomic nuclei with a non-zero spin, such as ¹H and ¹³C, behave like tiny magnets.[2][3] When placed in a strong external magnetic field (B₀), these nuclei align in specific energy states. The absorption of radiofrequency (RF) radiation can induce a transition between these states, and the precise frequency required for this resonance is exquisitely sensitive to the local electronic environment of the nucleus.[4] This sensitivity is the origin of the chemical shift (δ) , the cornerstone of NMR-based structural analysis.[5]

Two key factors dictate the chemical shift:

-

Shielding and Deshielding: The electron cloud surrounding a nucleus generates its own small magnetic field that opposes the external field, "shielding" the nucleus. Lower electron density (e.g., due to proximity to an electronegative atom like chlorine) results in less shielding, or "deshielding," causing the nucleus to resonate at a higher frequency (further downfield, higher ppm value).[6][7]

-

Anisotropic Effects: The π-electron systems in aromatic rings like thiophene generate a powerful local magnetic field. Protons attached to the ring lie in a deshielding region, shifting them significantly downfield compared to aliphatic protons.

Furthermore, interactions between the spins of neighboring nuclei through covalent bonds give rise to spin-spin coupling or J-coupling . This splits a single resonance into a multiplet (e.g., doublet, triplet), and the splitting pattern, governed by the n+1 rule for first-order spectra, reveals the number of adjacent protons.

Molecular Structure and Atom Numbering

To facilitate a clear and unambiguous discussion of the NMR data, the following standardized numbering scheme for this compound will be used throughout this guide. The presence of a chiral center at C2' renders the adjacent methylene protons (at C1' and C3') diastereotopic, meaning they are chemically non-equivalent and will exhibit different chemical shifts.

Caption: Structure of this compound with atom numbering.

Predicted ¹H NMR Spectral Data Analysis

The ¹H NMR spectrum of this compound is predicted to exhibit seven distinct resonance signals. The chemical shifts are influenced by the aromaticity of the thiophene ring and the electronegativity of the chlorine atom. Data from 2-chlorobutane and various 2-substituted thiophenes are used as a basis for these predictions.[8][9][10][11]

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) | Integration |

| H5 | 7.15 - 7.25 | Doublet (d) | JH5-H4 ≈ 5.1 | 1H |

| H3 | 6.95 - 7.05 | Doublet (d) | JH3-H4 ≈ 3.5 | 1H |

| H4 | 6.85 - 6.95 | Doublet of Doublets (dd) | JH4-H5 ≈ 5.1, JH4-H3 ≈ 3.5 | 1H |

| H2' | 4.00 - 4.15 | Multiplet (m) | - | 1H |

| H1'a, H1'b | 2.95 - 3.15 | Multiplet (m) | - | 2H |

| H3'a, H3'b | 1.70 - 1.90 | Multiplet (m) | - | 2H |

| H4' | 0.95 - 1.05 | Triplet (t) | JH4'-H3' ≈ 7.4 | 3H |

Detailed Signal Interpretation:

-

Thiophene Aromatic Protons (H3, H4, H5): These protons resonate in the characteristic downfield region for aromatic compounds (δ 6.8-7.3 ppm).[10]

-

H5: This proton is alpha to the sulfur atom and exhibits coupling only to H4, resulting in a clean doublet.

-

H3: This proton is ortho to the alkyl substituent and couples only with H4, also appearing as a doublet.

-

H4: Coupled to both H3 and H5, this proton appears as a doublet of doublets, a classic pattern for a 2-substituted thiophene.

-

-

Chlorinated Methine Proton (H2'): The H2' proton is directly attached to the carbon bearing the highly electronegative chlorine atom. This causes significant deshielding, shifting its resonance far downfield to ~4.0-4.15 ppm, consistent with data for 2-chlorobutane.[8][9] It is coupled to five adjacent protons (two on C1' and three on C3'), resulting in a complex multiplet.

-

Diastereotopic Methylene Protons (H1' and H3'):

-

H1': These protons are adjacent to both the aromatic ring and the C2' chiral center. The deshielding effect of the thiophene ring shifts them downfield to ~2.95-3.15 ppm. Their diastereotopicity means they are non-equivalent and will have slightly different chemical shifts and complex coupling to each other and to H2', resulting in a multiplet.

-

H3': These protons are also adjacent to the chiral center. While less deshielded than H1', they are still influenced by the nearby chlorine. They are expected to resonate around 1.70-1.90 ppm as a complex multiplet due to diastereotopicity and coupling to both H2' and the H4' methyl protons.

-

-

Terminal Methyl Protons (H4'): This terminal methyl group is furthest from the electronegative and aromatic moieties, making it the most shielded (upfield) signal at ~0.95-1.05 ppm. It is coupled to the two H3' protons, resulting in a clean triplet.[9]

Predicted ¹³C NMR Spectral Data Analysis

The proton-decoupled ¹³C NMR spectrum is predicted to show eight distinct signals, corresponding to each unique carbon atom in the molecule. The chemical shifts are primarily influenced by hybridization and the electronegativity of attached atoms.

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C2 | 142 - 145 |

| C5 | 127 - 128 |

| C3 | 125 - 126 |

| C4 | 123 - 124 |

| C2' | 60 - 65 |

| C1' | 38 - 42 |

| C3' | 33 - 36 |

| C4' | 10 - 12 |

Detailed Signal Interpretation:

-

Thiophene Aromatic Carbons (C2, C3, C4, C5): These sp²-hybridized carbons appear in the aromatic region of the spectrum.

-

C2: The ipso-carbon, to which the butyl chain is attached, is typically the most downfield of the thiophene carbons, predicted around 142-145 ppm.

-

C3, C4, C5: The remaining thiophene carbons will have shifts characteristic of 2-alkylthiophenes, generally appearing between 123-128 ppm.[1] Their precise assignment can be confirmed with 2D NMR.

-

-

Butyl Chain Carbons (C1', C2', C3', C4'):

-

C2': The carbon atom directly bonded to the chlorine atom is strongly deshielded and will appear significantly downfield in the aliphatic region, predicted at 60-65 ppm, based on data for 2-chlorobutane.[8][12]

-

C1', C3', C4': The remaining sp³-hybridized carbons appear further upfield. C1' is slightly deshielded by the aromatic ring. C3' is in a standard alkane environment. C4' is the terminal methyl carbon and will be the most upfield signal in the entire spectrum at ~10-12 ppm.[12]

-

Experimental Protocol for Data Acquisition

Adherence to a validated experimental protocol is essential for acquiring high-quality, reproducible NMR data.[1]

Caption: Standard workflow for NMR data acquisition and analysis.

Step-by-Step Methodology:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal reference. CDCl₃ is a common choice for its excellent solubilizing properties for organic compounds and its single deuterium signal for locking.[9]

-

Transfer the solution into a clean, dry 5 mm NMR tube using a Pasteur pipette.

-

-

Spectrometer Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock the spectrometer's field frequency to the deuterium signal of the CDCl₃ solvent. This step ensures field stability during the experiment.

-

Perform magnetic field shimming (both automated and manual) to maximize the field homogeneity across the sample volume. This is crucial for achieving sharp resonance lines and high resolution.

-

-

¹H NMR Data Acquisition:

-

Use a standard single-pulse sequence.

-

Set the spectral width to cover the expected range of proton signals (e.g., 0 to 12 ppm).

-

Acquire a sufficient number of scans (typically 8 to 32) to achieve an adequate signal-to-noise ratio.

-

Employ a relaxation delay of 1-2 seconds between scans to allow for near-complete relaxation of the protons.

-

-

¹³C NMR Data Acquisition:

-

Use a standard pulse sequence with proton broadband decoupling (e.g., zgpg30). This collapses all C-H coupling, resulting in a single sharp line for each unique carbon, which simplifies the spectrum and improves the signal-to-noise ratio.[13]

-

Set a wider spectral width to accommodate the larger chemical shift range of carbon (e.g., 0 to 200 ppm).

-

Acquire a significantly larger number of scans (e.g., 512 to 2048) due to the low natural abundance (1.1%) and lower gyromagnetic ratio of the ¹³C nucleus.

-

-

Data Processing:

-

Apply Fourier transformation to convert the time-domain signal (FID) into the frequency-domain spectrum.

-

Carefully phase the spectrum to ensure all peaks are in pure absorption mode.

-

Apply a baseline correction to obtain a flat spectral baseline.

-

Calibrate the chemical shift axis by setting the TMS signal to 0.00 ppm.

-

For the ¹H spectrum, integrate the area under each peak to determine the relative ratio of protons.

-

Structural Confirmation with Advanced 2D NMR Techniques

While 1D NMR provides substantial information, complex molecules or those with overlapping signals often require 2D NMR experiments for unambiguous assignment.

-

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other. A cross-peak between two signals in the 2D map confirms a J-coupling interaction, allowing for the mapping of the entire proton spin system from the H4' methyl group through to the H3 thiophene proton.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom to which it is directly attached. It provides an unambiguous link between the ¹H and ¹³C spectra, confirming, for example, that the proton signal at ~4.1 ppm corresponds to the carbon signal at ~62 ppm.

-

¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. This is invaluable for connecting different fragments of the molecule, such as correlating the H1' protons to the C2 and C3 carbons of the thiophene ring, confirming the point of attachment.

By employing this suite of 1D and 2D NMR experiments, researchers can achieve a complete and confident structural elucidation of this compound.

References

- A Comparative Guide to ¹H and ¹³C NMR Analysis of 3-Substituted Thiophenes. Benchchem.

- Spectroscopic Analysis of 2-Chlorobutane: A Technical Guide. Benchchem.

- Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry. Longdom Publishing.

- C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum. Doc Brown's Advanced Organic Chemistry Revision Notes.

- Thiophene(110-02-1) 1H NMR spectrum. ChemicalBook.

- NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Microbe Notes.

-

The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Bulletin of the Chemical Society of Japan. Available from: [Link]

-

NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley-VCH. Available from: [Link]

-

Nuclear magnetic resonance spectroscopy. Wikipedia. Available from: [Link]

-

NMR chemical shift prediction of thiophenes. Stenutz. Available from: [Link]

-

C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane. Doc Brown's Advanced Organic Chemistry Revision Notes. Available from: [Link]

-

The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies in Methyl (Substituted 2-Thiophenecarboxylate)s. Semantic Scholar. Available from: [Link]

-

Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra. The Royal Society of Chemistry. Available from: [Link]

-

13.3: Chemical Shifts in ¹H NMR Spectroscopy. Chemistry LibreTexts. Available from: [Link]

-

State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide. National Institutes of Health (NIH). Available from: [Link]

-

Chemical Shift In NMR Spectroscopy. The Organic Chemistry Tutor (YouTube). Available from: [Link]

-

Chemical shifts. Unknown Source. Available from: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. longdom.org [longdom.org]

- 3. microbenotes.com [microbenotes.com]

- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. C4H9Cl CH3CHClCH2CH3 2-chlorobutane low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 sec-butyl chloride 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]

- 10. Thiophene(110-02-1) 1H NMR spectrum [chemicalbook.com]

- 11. academic.oup.com [academic.oup.com]

- 12. C4H9Cl CH3CHClCH2CH3 C-13 nmr spectrum of 2-chlorobutane analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of sec-butyl chloride C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. State-of-the-Art Direct 13C and Indirect 1H-[13C] NMR Spectroscopy In Vivo: A Practical Guide - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation Pattern of 2-(2-Chlorobutyl)thiophene

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Structural Significance of 2-(2-Chlorobutyl)thiophene

This compound belongs to a class of substituted thiophenes, which are heterocyclic compounds of significant interest in medicinal chemistry and materials science. The thiophene nucleus is a common scaffold in many pharmaceutical agents due to its bioisosteric relationship with the benzene ring, offering modified physicochemical properties. The presence of a chloroalkyl side chain introduces a reactive site and influences the molecule's overall polarity and metabolic fate. Understanding the fragmentation behavior of this molecule under mass spectrometric conditions is crucial for its unambiguous identification in various analytical workflows, from synthetic chemistry reaction monitoring to metabolic profiling.

Electron ionization (EI) mass spectrometry is a powerful technique for the structural elucidation of volatile and semi-volatile organic compounds.[1] The high-energy electrons used in EI induce reproducible fragmentation patterns that serve as a molecular fingerprint.[1] This guide will dissect the predicted EI-MS fragmentation of this compound, providing a logical framework for interpreting its mass spectrum.

Predicted Electron Ionization and Molecular Ion Formation

Upon entering the ion source of a mass spectrometer, this compound will be subjected to a beam of high-energy electrons (~70 eV). The ionization process involves the removal of an electron from the molecule to form a molecular ion (M⁺•).[2] The site of ionization is typically the region with the highest electron density or the lowest ionization energy.[3] For this compound, the lone pair electrons on the sulfur atom and the π-electrons of the thiophene ring are the most likely sites of initial electron loss.

The molecular formula of this compound is C₈H₁₁ClS. The presence of a chlorine atom is a key feature that will be readily apparent in the mass spectrum. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1.[4][5] Consequently, the molecular ion will appear as a pair of peaks, M⁺• and (M+2)⁺•, separated by two m/z units, with a characteristic intensity ratio of roughly 3:1.[5][6] This isotopic signature is a powerful diagnostic tool for identifying chlorine-containing compounds.[4][7]

Primary Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of fragmentation reactions to yield more stable fragment ions.[2][8] The primary fragmentation pathways for this compound are predicted to be driven by the functionalities present: the thiophene ring and the chlorobutyl side chain.

Alpha-Cleavage (α-Cleavage)

Alpha-cleavage is a common fragmentation mechanism for compounds containing heteroatoms or alkyl substituents on an aromatic ring.[8] In this case, cleavage of the Cα-Cβ bond of the butyl side chain is a highly probable event. This leads to the formation of a stable thienylmethyl cation.

-

Pathway 1: Formation of the Thienylmethyl Cation (m/z 97) The cleavage of the bond between the first and second carbon of the butyl chain results in the loss of a chloropropyl radical (•C₃H₆Cl) and the formation of the highly stabilized thienylmethyl cation at m/z 97. This ion is expected to be a prominent peak in the spectrum.

C₈H₁₁ClS⁺• → [C₄H₃S-CH₂]⁺ + •CH(Cl)CH₂CH₃ (m/z 97)

Fragmentation Initiated by the Chlorine Atom

The presence of the chlorine atom introduces several characteristic fragmentation routes.

-

Pathway 2: Loss of a Chlorine Radical (•Cl) Cleavage of the C-Cl bond will result in the loss of a chlorine radical, leading to the formation of a secondary carbocation at m/z 123. This will also exhibit an isotopic pattern due to the carbon-13 isotope.

C₈H₁₁ClS⁺• → [C₈H₁₁S]⁺ + •Cl (m/z 123)

-

Pathway 3: Loss of Hydrogen Chloride (HCl) A common fragmentation pathway for chloroalkanes is the elimination of a neutral molecule of hydrogen chloride (HCl).[7] This rearrangement reaction leads to the formation of a radical cation at m/z 122.

C₈H₁₁ClS⁺• → [C₈H₁₀S]⁺• + HCl (m/z 122)

Fragmentation within the Alkyl Chain

Cleavage at different points along the butyl chain will also contribute to the overall fragmentation pattern.

-

Pathway 4: Benzylic-type Cleavage with Rearrangement Cleavage of the bond between the thiophene ring and the butyl chain can occur. This would lead to the formation of a chlorobutyl cation at m/z 91 and 93 (due to the chlorine isotopes). However, a more favorable pathway involves a rearrangement. A hydrogen atom from the thiophene ring can migrate to the butyl chain, leading to the formation of the stable thiophene radical cation at m/z 84 and the loss of a neutral chlorobutene molecule.

A more dominant fragmentation for 2-alkylthiophenes involves the formation of the thienyl cation through rearrangement, often resulting in a base peak at m/z 111 for acylthiophenes, which is a related fragmentation.[9] For 2-alkylthiophenes, cleavage at the beta-position to the ring is common.

-

Pathway 5: Formation of the Thiopropenyl Cation (m/z 125) A McLafferty-type rearrangement is unlikely due to the absence of a γ-hydrogen relative to a carbonyl group. However, other rearrangements can occur. Cleavage of the C-C bond beta to the thiophene ring, with a hydrogen transfer, can lead to the formation of a stable, conjugated thiopropenyl cation.

C₈H₁₁ClS⁺• → [C₇H₈S]⁺• + •CH₂Cl (Hypothetical)

A more likely fragmentation is the formation of the tropylium-like thienylium ion.

Secondary Fragmentation and Characteristic Ions

The primary fragment ions will undergo further fragmentation to produce a series of smaller ions that contribute to the complexity of the mass spectrum.

-

Fragmentation of the Thienylmethyl Cation (m/z 97): This stable ion may lose a molecule of acetylene (C₂H₂) to form an ion at m/z 71, or undergo ring cleavage.

-

Fragmentation of the [M-Cl]⁺ Ion (m/z 123): This ion can undergo further fragmentation by losing alkyl fragments. For instance, the loss of an ethyl radical (•C₂H₅) would lead to an ion at m/z 95.

-

Fragmentation of the [M-HCl]⁺• Ion (m/z 122): This radical cation, representing butenylthiophene, will fragment further through cleavage of the alkyl chain.

Predicted Mass Spectrum: A Summary

The following table summarizes the predicted key fragment ions, their mass-to-charge ratios (m/z), and their proposed structures and origins.

| m/z (for ³⁵Cl) | m/z (for ³⁷Cl) | Proposed Ion Structure | Origin |

| 158 | 160 | [C₈H₁₁ClS]⁺• | Molecular Ion (M⁺•) |

| 123 | - | [C₈H₁₁S]⁺ | M⁺• - •Cl |

| 122 | - | [C₈H₁₀S]⁺• | M⁺• - HCl |

| 97 | - | [C₅H₅S]⁺ (Thienylmethyl) | α-Cleavage |

| 84 | - | [C₄H₄S]⁺• | Thiophene radical cation |

| 57 | - | [C₄H₉]⁺ | Butyl cation from side chain cleavage |

Experimental Protocol for Verification

To experimentally verify the predicted fragmentation pattern, the following protocol for Gas Chromatography-Mass Spectrometry (GC-MS) analysis is recommended.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer with an Electron Ionization source.

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms).

-

Injection Mode: Split or splitless, depending on sample concentration.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp at 10 °C/min to 280 °C, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV.

-

Source Temperature: 230 °C.

-

Quadrupole Temperature: 150 °C.

-

Scan Range: m/z 40-400.

Visualization of Fragmentation Pathways

The following diagram illustrates the primary predicted fragmentation pathways of this compound.

Caption: Predicted EI-MS fragmentation of this compound.

Conclusion

This guide presents a theoretically derived yet comprehensive overview of the expected mass spectrometry fragmentation pattern of this compound. By applying fundamental principles of mass spectrometry, including alpha-cleavage, loss of halogens, and rearrangements, we can anticipate the major fragment ions and their relative abundances. The characteristic isotopic signature of chlorine serves as a definitive marker for its presence. The predictive framework and the outlined experimental protocol provided here offer a robust starting point for the empirical analysis and structural confirmation of this and structurally related compounds in a research and development setting.

References

-

Szepes, L., & Balla, J. (2025). CnH2nCl+ ion formation in electron impact MS conditions: A theoretical study. ResearchGate. [Link]

-

Foster, N. G., & Higgins, R. W. (1974). Mono-, di-, and trisubstituted acyl- and alkylthiophenes. 2. Mass spectrometry. ACS Publications. [Link]

-

Various Authors. (Year). STUDIES IN THE HETEROCYCLIC COMPOUNDS: II. THE MASS SPECTRA OF SOME THIOPHENE-SULFONYL DERIVATIVES. ResearchGate. [Link]

-

McLafferty, F. W. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry. University of Copenhagen. [Link]

-

Tzeng, T.-H., et al. (2014). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. NIH. [Link]

-

University of Arizona. (n.d.). Mass Spectrometry: Fragmentation. University of Arizona Chemistry and Biochemistry Department. [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. eGyanKosh. [Link]

-

The Elkchemist. (2022, May 7). Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. YouTube. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

Wikipedia. (n.d.). Fragmentation (mass spectrometry). Wikipedia. [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. [Link]

-

Michigan State University. (n.d.). Mass Spectrometry. MSU Chemistry. [Link]

-

Grigg, R., et al. (1969). The fragmentation of some 2-pyridones, 2-pyridthiones, and 2-alkylthiopyridines induced by electron impact. Journal of the Chemical Society B: Physical Organic. [Link]

-

Diprose, J., et al. (2021). Mass spectrum of the ions formed from thiophene using the ∼30–40 eV EI source... ResearchGate. [Link]

-

NIST. (1998). Thiophene, 2-chloro-. NIST WebBook. [Link]

-

PubChem. (n.d.). 2-[2,2-Bis(chloromethyl)butyl]thiophene. PubChem. [Link]

-

Doc Brown's Chemistry. (n.d.). C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern. Doc Brown's Chemistry. [Link]

-

da Silva, A. M., et al. (2018). Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. NIH. [Link]

-

Clark, J. (n.d.). mass spectra - the M+2 peak. Chemguide. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. chemguide.co.uk [chemguide.co.uk]

- 3. thiele.ruc.dk [thiele.ruc.dk]

- 4. youtube.com [youtube.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. C4H9Cl CH3CHClCH2CH3 mass spectrum of 2-chlorobutane fragmentation pattern of m/z m/e ions for analysis and identification of sec-butyl chloride image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 7. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to the Infrared Spectroscopy Analysis of 2-(2-Chlorobutyl)thiophene

Abstract

Thiophene and its derivatives are foundational scaffolds in medicinal chemistry and materials science, making their structural elucidation a critical task.[1] Infrared (IR) spectroscopy offers a rapid, non-destructive, and highly informative method for the functional group analysis and identity confirmation of these compounds. This guide provides a comprehensive technical overview of the principles, experimental protocols, and spectral interpretation for the analysis of 2-(2-Chlorobutyl)thiophene. We will explore the theoretical underpinnings of the vibrational modes specific to the substituted thiophene ring and the chloroalkane moiety, present a robust experimental workflow using modern Attenuated Total Reflectance (ATR) techniques, and provide a detailed predictive analysis of the resulting spectrum. This document is intended for researchers, chemists, and quality control specialists who require a deep, practical understanding of how to apply IR spectroscopy to this class of molecules.

Part 1: The Vibrational Fingerprint: Thiophene and its Substituents

Infrared spectroscopy operates on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their natural modes of vibration.[2] For an organic molecule like this compound, the resulting spectrum is a unique fingerprint derived from the vibrations of its constituent parts: the aromatic thiophene ring and the attached 2-chlorobutyl group.

The Thiophene Core

The thiophene ring, an aromatic five-membered heterocycle, exhibits several characteristic vibrational modes.[1] Understanding these is the baseline for interpreting the spectrum of its derivatives.

-

Aromatic C-H Stretching: The sp² hybridized C-H bonds on the thiophene ring give rise to stretching vibrations typically found just above 3000 cm⁻¹, often in the 3100-3050 cm⁻¹ region.[3][4][5]

-

Ring C=C Stretching: The aromatic C=C double bonds within the ring produce a series of medium-to-weak absorptions in the 1600-1400 cm⁻¹ range.[5][6] For 2-substituted thiophenes, characteristic bands can be expected near 1530 cm⁻¹, 1450 cm⁻¹, and 1350 cm⁻¹.[7]

-

C-S Stretching: The carbon-sulfur bond vibration is typically found in the fingerprint region, often between 850-600 cm⁻¹.[6][7] One of the more distinct C-S stretching vibrations for a thiophene ring is often observed around 700 cm⁻¹.[6]

-

C-H Bending (Out-of-Plane): The out-of-plane (oop) bending vibrations of the ring C-H bonds are highly sensitive to the substitution pattern and appear in the 900-700 cm⁻¹ region.[3][7] These strong absorptions are particularly diagnostic.

The Influence of the 2-(2-Chlorobutyl) Substituent

Attaching the 2-chlorobutyl group to the thiophene ring introduces new vibrational modes and perturbs the existing ones.

-

Aliphatic C-H Stretching: The sp³ hybridized C-H bonds of the butyl chain (CH₃, CH₂, and CH groups) will produce strong, sharp absorption bands in the 3000-2850 cm⁻¹ region.[4][8] These are typically the most intense peaks in this part of the spectrum.

-

Aliphatic C-H Bending: The bending (scissoring and rocking) vibrations of the methyl and methylene groups will appear around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).[8]

-

The C-Cl Stretch: The carbon-chlorine stretching vibration is a key, albeit sometimes challenging, band to identify. It typically absorbs in the 850-550 cm⁻¹ range.[4][8] Its position can be influenced by the conformation of the molecule and its intensity can vary.

Part 2: A Practical Workflow for High-Fidelity Spectrum Acquisition

The quality of an IR spectrum is fundamentally dependent on the methodology used for sample preparation and data acquisition. For a liquid sample like this compound, Attenuated Total Reflectance (ATR) is the modern standard, offering speed, simplicity, and excellent reproducibility with minimal sample preparation.[9][10][11][12]

Instrumentation

A Fourier Transform Infrared (FTIR) spectrometer equipped with a single-reflection diamond ATR accessory is the instrument of choice. Diamond is chemically inert and robust, making it suitable for a wide variety of organic compounds.[13]

Experimental Protocol: ATR-FTIR Analysis

This protocol is designed to be a self-validating system, ensuring data integrity.

-

Crystal Cleaning: Begin by thoroughly cleaning the ATR crystal surface. Use a solvent known to dissolve the analyte and any potential contaminants (e.g., isopropanol or acetone), applied with a soft, non-abrasive wipe.

-

Background Spectrum Acquisition: Once the crystal is clean and dry, acquire a background spectrum. This critical step measures the ambient atmosphere (H₂O, CO₂) and the instrument's optical bench, allowing the spectrometer's software to subtract these signals from the final sample spectrum.[14]

-

Parameters:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Scans: Average of 16-32 scans to improve the signal-to-noise ratio.[15]

-

-

-

Sample Application: Place a single drop of neat this compound directly onto the center of the diamond ATR crystal. Only a small amount is needed to completely cover the crystal surface.[14][16]

-

Apply Pressure (If Applicable): If the ATR accessory has a pressure clamp, lower it to ensure firm, consistent contact between the liquid sample and the crystal. This removes trapped air and maximizes the interaction of the evanescent wave with the sample.[9][11][16]

-

Sample Spectrum Acquisition: Using the same parameters as the background scan, acquire the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.

-

Post-Analysis Cleaning: Thoroughly clean the ATR crystal as described in Step 1 to prepare for the next measurement.

Workflow Visualization

The following diagram outlines the logical flow of the ATR-FTIR experimental process.

Caption: Experimental workflow for ATR-FTIR analysis.

Part 3: Spectral Interpretation: Decoding the Vibrations

The IR spectrum of this compound can be logically dissected into several key regions, each providing specific structural information.

Predicted Absorption Data Summary

The following table summarizes the expected vibrational frequencies, their assignments, and their characteristic intensities.

| Frequency Range (cm⁻¹) | Vibrational Mode Assignment | Expected Intensity |

| ~3100 | Aromatic C-H Stretch (Thiophene Ring) | Medium |

| 2965 - 2850 | Aliphatic C-H Stretch (Butyl CH₃, CH₂, CH) | Strong, Sharp |

| ~1530, ~1450, ~1350 | C=C Aromatic Ring Stretching (Thiophene) | Medium to Weak |

| ~1465 | Aliphatic C-H Bending (CH₂ Scissoring) | Medium |

| ~1375 | Aliphatic C-H Bending (CH₃ Symmetric Bend) | Medium |

| 900 - 700 | Aromatic C-H Out-of-Plane Bending | Strong |

| ~820 | C-S Stretch (Thiophene Ring) | Medium to Weak |

| 800 - 600 | C-Cl Stretch | Medium to Strong |

Detailed Analysis by Region

-

The C-H Stretching Region (3200-2800 cm⁻¹): This region will be dominated by the strong, sharp peaks of the butyl group's C-H bonds between 2965-2850 cm⁻¹.[8] A smaller, but distinct, peak should be visible around 3100 cm⁻¹, which is characteristic of the C-H bonds on the aromatic thiophene ring.[3][4]

-

The Double Bond Region (1600-1300 cm⁻¹): This area contains the skeletal vibrations of the thiophene ring. Expect a pattern of several weaker bands corresponding to the C=C stretching modes.[5][6] These are often found near 1530, 1450, and 1350 cm⁻¹ for 2-substituted thiophenes.[7]

-

The Fingerprint Region (< 1300 cm⁻¹): This region is complex but contains highly diagnostic information.

-

C-H Bends: The aliphatic C-H bending modes for the CH₂ and CH₃ groups will appear as medium intensity bands around 1465 cm⁻¹ and 1375 cm⁻¹, respectively.[8] More importantly, the strong absorptions from the out-of-plane C-H bending of the thiophene ring hydrogens will be present between 900-700 cm⁻¹.[3][7]

-

C-S and C-Cl Stretches: The C-S stretch of the thiophene ring often appears around 820 cm⁻¹.[6] The C-Cl stretch is expected in the 800-600 cm⁻¹ range.[8] The confluence of these and other bending vibrations in the fingerprint region necessitates careful comparison with reference spectra or computational models for unambiguous assignment.

-

Molecular Vibration Visualization

This diagram illustrates the key bonds in this compound and their associated vibrational stretching frequencies.

Caption: Key IR vibrational modes of this compound.

Conclusion

Infrared spectroscopy is an indispensable tool for the structural verification of this compound. By leveraging a modern ATR-FTIR workflow, a high-quality spectrum can be obtained rapidly and efficiently. A systematic interpretation of this spectrum, focusing on the distinct regions for aromatic C-H, aliphatic C-H, thiophene ring, and C-Cl vibrations, allows for confident confirmation of the molecule's identity and functional group composition. The combination of a robust experimental protocol and a thorough understanding of group frequencies provides a powerful analytical framework for researchers in drug development and materials science.

References

-

MMRC, PIKE Technologies.

-

Mettler Toledo.

-

Drawell.

-

ResearchGate.

-

Bulletin of University of Osaka Prefecture.

-

Drawell.

-

ResearchGate.

-

Wikipedia.

-

Anton Paar Wiki.

-

Polymer Chemistry Characterization Lab, Penn State University.

-

Specac Ltd.

-

Northern Illinois University.

-

IOSR Journal of Applied Physics.

-

Chemistry LibreTexts.

-

International Journal of Pharmaceutical Sciences Review and Research.

Sources

- 1. Thiophene - Wikipedia [en.wikipedia.org]

- 2. Infrared Spectrometry [www2.chemistry.msu.edu]

- 3. omu.repo.nii.ac.jp [omu.repo.nii.ac.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. globalresearchonline.net [globalresearchonline.net]

- 6. researchgate.net [researchgate.net]

- 7. iosrjournals.org [iosrjournals.org]

- 8. eng.uc.edu [eng.uc.edu]

- 9. mmrc.caltech.edu [mmrc.caltech.edu]

- 10. mt.com [mt.com]

- 11. Attenuated total reflectance - Wikipedia [en.wikipedia.org]

- 12. Attenuated total reflectance (ATR) | Anton Paar Wiki [wiki.anton-paar.com]

- 13. drawellanalytical.com [drawellanalytical.com]

- 14. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 15. researchgate.net [researchgate.net]

- 16. drawellanalytical.com [drawellanalytical.com]

An In-depth Technical Guide to 2-(2-Chlorobutyl)thiophene: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Foreword

The thiophene nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved drugs.[1][2][3] Its unique electronic properties and ability to engage in various biological interactions make it a cornerstone for the development of novel therapeutic agents.[4][5] This guide focuses on a specific, yet under-documented derivative, 2-(2-Chlorobutyl)thiophene. Due to the absence of a dedicated CAS number and extensive literature for this specific isomer, this document provides a comprehensive theoretical and practical framework. By leveraging established principles of organic synthesis and drawing parallels with structurally related compounds, we present a scientifically grounded exploration of its synthesis, predicted properties, and potential as a valuable building block in drug discovery.

Molecular Structure and Identification

As of the latest comprehensive database searches, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, indicating its status as a novel or less-common chemical entity.

IUPAC Name: this compound

Molecular Formula: C₈H₁₁ClS

Molecular Weight: 174.69 g/mol

Canonical SMILES: CCC(Cl)CC1=CC=CS1

Structural Analysis

The molecule consists of a thiophene ring substituted at the 2-position with a butyl group. A chlorine atom is attached to the second carbon of this butyl chain, creating a secondary alkyl chloride. This seemingly simple structure holds significant potential for chemical elaboration. The thiophene ring provides a stable aromatic core, while the secondary chloride offers a reactive site for nucleophilic substitution, enabling the facile introduction of a wide array of functional groups.

| Property | Predicted Value |

| Molecular Formula | C₈H₁₁ClS |

| Molecular Weight | 174.69 g/mol |

| IUPAC Name | This compound |

| Topological Polar Surface Area | 28.2 Ų |

| LogP (Predicted) | ~3.3 |

Table 1: Predicted Physicochemical Properties of this compound. These values are estimated based on the structure and data from similar compounds like 2-(1-chlorobutyl)thiophene.[6]

Proposed Synthesis Pathway

A robust and logical synthesis of this compound can be envisioned through a three-step sequence starting from commercially available thiophene. This pathway is designed for efficiency and control over the final product's regiochemistry.

Step 1: Friedel-Crafts Acylation of Thiophene

The initial step involves the electrophilic acylation of the thiophene ring to introduce the butyl chain. The 2-position of thiophene is significantly more reactive towards electrophilic substitution than the 3-position, ensuring high regioselectivity.

-

Reaction: Thiophene + Butyryl chloride → 2-Butyrylthiophene

-

Reagents and Conditions:

-

Lewis Acid Catalyst: Anhydrous aluminum chloride (AlCl₃) or tin(IV) chloride (SnCl₄).

-

Solvent: A non-polar, aprotic solvent such as dichloromethane (DCM) or carbon disulfide (CS₂).

-

Temperature: The reaction is typically performed at low temperatures (0°C) to control the reactivity and prevent side reactions.

-

-

Causality: The Friedel-Crafts acylation is a classic and reliable method for forming carbon-carbon bonds with aromatic systems. The use of a Lewis acid activates the acyl chloride, generating a highly electrophilic acylium ion that is readily attacked by the electron-rich thiophene ring.

Step 2: Reduction of the Ketone

The carbonyl group of the resulting 2-butyrylthiophene is then reduced to a secondary alcohol.

-

Reaction: 2-Butyrylthiophene → 2-(2-Hydroxybutyl)thiophene

-

Reagents and Conditions:

-

Reducing Agent: Sodium borohydride (NaBH₄) is a mild and selective reducing agent suitable for this transformation.

-

Solvent: Protic solvents like methanol or ethanol are commonly used.

-

Temperature: The reaction is typically carried out at room temperature.

-

-

Causality: NaBH₄ is chosen for its chemoselectivity; it will reduce the ketone without affecting the aromatic thiophene ring. This step is crucial for creating the secondary alcohol, which is the precursor for the desired chloride.

Step 3: Chlorination of the Secondary Alcohol

The final step is the conversion of the secondary alcohol to the corresponding alkyl chloride. Thionyl chloride (SOCl₂) is a common and effective reagent for this transformation.

-

Reaction: 2-(2-Hydroxybutyl)thiophene → this compound

-

Reagents and Conditions:

-

Chlorinating Agent: Thionyl chloride (SOCl₂).

-

Base (Optional but Recommended): A weak base like pyridine is often added.

-

Solvent: Anhydrous aprotic solvents such as diethyl ether or dichloromethane.

-

Temperature: The reaction is usually performed at low temperatures (0°C to room temperature).

-

-

Causality and Stereochemistry: The reaction of a secondary alcohol with thionyl chloride proceeds through a chlorosulfite intermediate.[7][8] The addition of pyridine facilitates the reaction and typically leads to an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center.[9] In the absence of a base, the reaction may proceed with retention of configuration via an Sₙi (internal nucleophilic substitution) mechanism.[9][10] The gaseous byproducts (SO₂ and HCl) drive the reaction to completion.

Predicted Spectroscopic Data

While experimental data is not available, the spectroscopic characteristics of this compound can be reliably predicted based on the known spectra of similar compounds.[11][12][13]

¹H NMR Spectroscopy

-

Thiophene Protons: Three distinct signals in the aromatic region (δ 6.8-7.4 ppm), characteristic of a 2-substituted thiophene.

-

CH-Cl Proton: A multiplet around δ 3.8-4.2 ppm.

-

CH₂ Protons: Two diastereotopic protons adjacent to the chiral center, appearing as a complex multiplet.

-

CH₂ and CH₃ of the Butyl Chain: Multiplets and a triplet in the upfield region (δ 0.9-2.0 ppm).

¹³C NMR Spectroscopy

-

Thiophene Carbons: Four signals in the aromatic region (δ 120-145 ppm).

-

C-Cl Carbon: A signal in the range of δ 55-65 ppm.

-

Other Butyl Carbons: Signals in the aliphatic region (δ 10-40 ppm).

Infrared (IR) Spectroscopy

-

C-H (aromatic): Stretching vibrations around 3100 cm⁻¹.

-

C-H (aliphatic): Stretching vibrations just below 3000 cm⁻¹.

-

C=C (aromatic): Stretching vibrations around 1500-1600 cm⁻¹.

-

C-S (thiophene): Characteristic vibrations in the fingerprint region.

-

C-Cl: Stretching vibration in the range of 600-800 cm⁻¹.

Mass Spectrometry

-